(4R)-4-Methyl-D-glutamic acid
Description
Contextualization of (4R)-4-Methyl-D-glutamic Acid within Excitatory Amino Acid Research
Excitatory amino acid receptors are fundamental to the mediation of fast excitatory neurotransmission in the mammalian central nervous system (CNS). nih.gov L-glutamic acid is the principal endogenous agonist for these receptors, which are broadly classified into two main families: ionotropic and metabotropic glutamate (B1630785) receptors. acs.org
Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate direct and rapid synaptic transmission. They are further subdivided into three main types based on their selective activation by specific agonists:
N-methyl-D-aspartate (NMDA) receptors
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors
Kainate receptors
Metabotropic Glutamate Receptors (mGluRs): These are G-protein-coupled receptors that modulate synaptic transmission and neuronal excitability through slower, indirect signaling pathways. acs.org
The introduction of a methyl group to the glutamate backbone, as in 4-methylglutamic acid, creates analogues that exhibit varied and often highly selective affinities for these different receptor subtypes. researchgate.net The four stereoisomers of 4-methylglutamic acid—(2S,4R), (2R,4S), (2S,4S), and (2R,4R)—each display a distinct pharmacological profile. nih.gov For instance, the (2S,4R) isomer, also known as SYM 2081, is a highly potent and selective agonist for the kainate receptor. nih.govchemicalbook.com In contrast, the (2S,4S) isomer shows selectivity for metabotropic glutamate receptors. researchgate.net
This compound, the (2R,4R) stereoisomer, is a crucial component of this chemical family. Its study helps to complete the structure-activity relationship profile of 4-methylglutamic acid analogues, demonstrating how subtle changes in stereochemistry can dramatically alter receptor interaction and biological response. Research has shown it to be significantly less potent at kainate receptors compared to its (2S,4R) counterpart, underscoring the stereochemical sensitivity of these receptors. nih.gov
Significance of Chiral Amino Acid Analogues as Research Probes
The use of chiral amino acid analogues, such as the stereoisomers of 4-methylglutamic acid, is a cornerstone of modern neuropharmacology. The absolute configuration of a molecule dictates its three-dimensional shape, which is critical for its interaction with the specific and complex binding sites of biological targets like receptors and enzymes.
The distinct biological activities of D- and L-amino acids and their derivatives highlight the importance of chirality. While L-amino acids are the primary building blocks of proteins, their D-enantiomers can serve different, vital biological roles. The study of chiral analogues as research probes offers several key advantages:
Elucidating Receptor Subtype Selectivity: By systematically synthesizing and testing different stereoisomers, researchers can identify compounds that selectively target one receptor subtype over others. The 4-methylglutamic acid isomers are a prime example, where the (2S,4R) isomer selectively targets kainate receptors, while the (2S,4S) isomer prefers mGluRs. researchgate.net This selectivity is invaluable for isolating and studying the specific physiological and pathological roles of each receptor subtype.
Mapping Receptor Binding Pockets: The differential binding affinities and efficacies of a set of stereoisomers provide detailed information about the topology and chemical nature of the receptor's ligand-binding domain. The finding that the (2R,4R) isomer of 4-methylglutamic acid is about 20-fold less potent than the (2S,4R) isomer at kainate receptors provides strong evidence for the specific spatial arrangement required for potent agonism. nih.gov
Developing Novel Therapeutic Agents: Understanding how chirality influences receptor interaction is fundamental to rational drug design. The high affinity and selectivity of compounds like SYM 2081 ((2S,4R)-4-methylglutamic acid) have made them prototypes for developing therapeutic agents that can modulate kainate receptor activity. ebi.ac.uk
The investigation into all four stereoisomers of 4-methylglutamic acid, including the (2R,4R) form, has been instrumental in advancing the understanding of the kainate receptor and the broader family of excitatory amino acid receptors. nih.govkoreamed.org
Detailed Research Findings
The pharmacological activity of the four stereoisomers of 4-methylglutamic acid has been evaluated in various studies to determine their affinity and selectivity for different ionotropic glutamate receptors. The data clearly illustrates the profound impact of stereochemistry on biological activity. The (2S,4R) isomer (SYM 2081) is exceptionally potent and selective for kainate receptors, whereas the other isomers, including this compound ((2R,4R) isomer), are significantly less active at this site.
Table 1: Comparative Activity of 4-Methylglutamic Acid Stereoisomers at Glutamate Receptors
| Compound (Isomer) | Receptor Target | Reported Activity / Potency | Reference |
|---|---|---|---|
| (2R,4R)-4-Methyl-D-glutamic acid | Kainate Receptor | Estimated to be 20-fold less potent than the (2S,4R) isomer. | nih.gov |
| (2S,4R)-4-Methyl-L-glutamic acid (SYM 2081) | Kainate Receptor (rat forebrain) | IC50 = ~32 nM | researchgate.net |
| AMPA Receptor | >800-fold less potent than at kainate receptors (IC50 > 100 µM). | researchgate.netcaymanchem.com | |
| NMDA Receptor | >200-fold less potent than at kainate receptors (IC50 = ~7 µM). | researchgate.netcaymanchem.com | |
| (2S,4S)-4-Methylglutamic acid | Kainate Receptor | Estimated to be ~1000-fold less potent than the (2S,4R) isomer. | nih.gov |
| (2R,4S)-4-Methylglutamic acid | Kainate Receptor | Reported as inactive in studies focusing on high-affinity kainate agonism. | nih.gov |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.
Structure
2D Structure
3D Structure
Properties
CAS No. |
97550-63-5 |
|---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(2R,4R)-2-amino-4-methylpentanedioic acid |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4-/m1/s1 |
InChI Key |
KRKRAOXTGDJWNI-QWWZWVQMSA-N |
Isomeric SMILES |
C[C@H](C[C@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
CC(CC(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Stereochemical Considerations and Isomeric Forms of 4 Methylglutamic Acid
Stereoisomer Nomenclature and Characterization
The four stereoisomers of 4-methylglutamic acid arise from the possible "R" or "S" configurations at the two chiral centers, C2 and C4. This leads to two pairs of enantiomers: (2S,4R)/(2R,4S) and (2S,4S)/(2R,4R). Isomers that are not mirror images of each other are known as diastereomers. msu.edu
Among the four stereoisomers, (2S,4R)-4-Methylglutamic acid has been the subject of extensive research and is commonly known by the code name SYM 2081. nih.govtocris.comcaymanchem.com This specific isomer is characterized as a potent and highly selective agonist for kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors in the central nervous system. tocris.comnih.govpatsnap.com Its diastereomers are the (2S,4S) and (2R,4R) isomers. nih.gov The enantiomer of SYM 2081 is (2R,4S)-4-Methylglutamic acid. acs.org The synthesis and resolution of all four stereoisomers have been crucial for evaluating their distinct biological profiles and understanding the structural requirements for kainate receptor interaction. acs.org
| Systematic Name | Common Name/Code | Stereochemical Relationship to (2S,4R) | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| (2S,4R)-4-Methylglutamic acid | SYM 2081 | Reference Compound | 31137-74-3 | C6H11NO4 | 161.16 |
| (2R,4S)-4-Methylglutamic acid | - | Enantiomer | - | C6H11NO4 | 161.16 |
| (2S,4S)-4-Methylglutamic acid | - | Diastereomer | - | C6H11NO4 | 161.16 |
| (2R,4R)-4-Methylglutamic acid | - | Diastereomer | - | C6H11NO4 | 161.16 |
Advanced Synthetic Methodologies for 4r 4 Methyl D Glutamic Acid and Analogues
Enantioselective and Diastereoselective Synthesis
The creation of the distinct stereochemistry of (4R)-4-Methyl-D-glutamic acid necessitates highly controlled synthetic methods. Enzymatic, chiral auxiliary-mediated, and stereoselective approaches from protected precursors have all been successfully employed to achieve the desired enantiopurity and diastereopurity.
Enzymatic Approaches: Glutamate (B1630785) Dehydrogenase-Catalyzed Reductive Amination
Enzymatic synthesis offers a highly selective and environmentally benign route to chiral amino acids. Glutamate dehydrogenase (GDH) is a key enzyme in this field, catalyzing the reductive amination of α-ketoglutarate to form glutamic acid. nih.gov This biocatalytic approach can be harnessed for the synthesis of substituted glutamic acid derivatives.
The general mechanism of GDH involves the formation of a Schiff base between the α-keto acid and ammonia, followed by a stereospecific reduction using a nicotinamide cofactor (NADH or NADPH) to yield the corresponding amino acid. nih.gov For the synthesis of 4-methyl-D-glutamic acid, a racemic mixture of 4-methyl-2-ketoglutaric acid can be used as the substrate. The enzyme's stereoselectivity will favor the formation of one enantiomer at the C2 position. While natural GDHs typically produce L-amino acids, engineered or specific D-amino acid dehydrogenases can be employed to synthesize D-amino acids. mdpi.com
A multi-enzyme system can be established to ensure the efficient production of the desired D-amino acid. For instance, a D-amino acid aminotransferase can be coupled with glutamate racemase and glutamate dehydrogenase to produce D-amino acids from their corresponding α-keto acids. mdpi.com
Table 1: Key Enzymes in the Biocatalytic Synthesis of D-Amino Acids
| Enzyme | Function | Cofactor |
| D-Amino Acid Dehydrogenase | Catalyzes the reductive amination of α-keto acids to D-amino acids. | NADH/NADPH |
| Glutamate Dehydrogenase | Synthesizes L-glutamate from α-ketoglutarate and ammonia. | NADH/NADPH |
| Glutamate Racemase | Interconverts L-glutamate and D-glutamate. | Pyridoxal 5'-phosphate |
| D-Amino Acid Aminotransferase | Transfers an amino group from a D-amino acid donor to an α-keto acid. | Pyridoxal 5'-phosphate |
Chiral Auxiliary-Mediated Strategies: Evans' Asymmetric Alkylation from D-Glutamic Acid
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a prochiral substrate to direct a stereoselective transformation. The Evans' oxazolidinone auxiliaries are particularly effective for the diastereoselective alkylation of carboxylic acid derivatives. wikipedia.orgsigmaaldrich.comwilliams.edu
In the context of synthesizing this compound, one could envision a strategy starting from D-glutamic acid. The α-amino group and the γ-carboxylic acid would first be protected. The remaining free α-carboxylic acid would then be coupled to an Evans' chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. Deprotonation with a strong base, like lithium diisopropylamide (LDA), would generate a chiral enolate. This enolate would then be reacted with an electrophilic methyl source, such as methyl iodide. The bulky substituent on the oxazolidinone ring directs the incoming electrophile to the opposite face, resulting in a highly diastereoselective methylation at the C4 position. Subsequent cleavage of the chiral auxiliary would yield the desired this compound derivative.
Table 2: General Steps in Evans' Asymmetric Alkylation
| Step | Description | Reagents |
| 1 | Protection of functional groups | e.g., Boc anhydride, Benzyl bromide |
| 2 | Coupling to chiral auxiliary | e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, Pivaloyl chloride |
| 3 | Enolate formation | e.g., Lithium diisopropylamide (LDA) |
| 4 | Diastereoselective alkylation | e.g., Methyl iodide |
| 5 | Cleavage of chiral auxiliary | e.g., Lithium hydroxide, Hydrogen peroxide |
| 6 | Deprotection | e.g., Trifluoroacetic acid, Hydrogenolysis |
Stereoselective Synthesis from Protected Glutamate and Pyroglutamate Derivatives
The rigid cyclic structure of pyroglutamic acid makes it an excellent starting material for stereoselective synthesis. The conformational constraints of the five-membered ring allow for high facial selectivity in reactions at the C4 position.
A common strategy involves the generation of an enolate from a protected pyroglutamate derivative, followed by alkylation. For instance, an N-protected pyroglutamate ester can be treated with a strong base to form an enolate, which then reacts with methyl iodide. The stereochemical outcome of the methylation is influenced by the protecting groups and reaction conditions. For example, the treatment of an N-p-nitrobenzoyl D-glutamic acid diester with lithium bis(trimethylsilyl)amide generates a chelated γ-enolate that can react with alkyl halides with high diastereoselectivity to give (2R,4R)-4-alkylated glutamic acid derivatives. researchgate.net
Furthermore, stereocontrolled halogenation of pyroglutamate derivatives can be achieved, providing a handle for further functionalization. nih.govfigshare.com The resulting 4-halo-pyroglutamate can then undergo nucleophilic substitution with a methylating agent. The subsequent opening of the pyroglutamate ring affords the linear 4-methyl-glutamic acid derivative. google.com
Catalytic Enantioselective Hydroamination in Amino Acid Derivative Synthesis
Catalytic enantioselective hydroamination has emerged as a powerful and atom-economical method for the synthesis of chiral amino acids. This approach involves the direct addition of an N-H bond across a carbon-carbon double bond.
Recent advances have demonstrated the use of copper and iridium catalysts for the hydroamination of α,β-unsaturated esters. nih.govnih.govosaka-u.ac.jprsc.org By employing a chiral ligand, the catalyst can control the stereochemical outcome of the reaction, leading to the formation of enantioenriched α- or β-amino acid derivatives. While direct application to the synthesis of this compound from a specific precursor might require a custom-designed substrate, the methodology holds significant promise for the synthesis of a wide range of unnatural amino acid analogues. For instance, a suitably substituted α,β-unsaturated ester could potentially undergo a catalytic enantioselective hydroamination to install the amino group at the C2 position with the desired D-configuration, with the C4 methyl group already in place or introduced in a subsequent step.
Derivatization Strategies for Functionalization and Research Utility
The synthesis of this compound is often a prelude to the creation of more complex molecules with tailored properties. Derivatization of the amino acid allows for its incorporation into peptides, the development of pharmacological probes, and the study of structure-activity relationships.
Functionalization can be targeted at the amino group, the α-carboxylic acid, or the γ-carboxylic acid. Standard peptide coupling techniques can be used to incorporate the amino acid into peptide sequences. The carboxylic acid groups can be converted to esters or amides to modify the compound's polarity and pharmacokinetic properties. For example, the synthesis of diphosphonate analogues of 4-hydroxyglutamic acid has been reported, demonstrating the potential for significant modification of the glutamic acid scaffold. nih.gov
The methyl group at the C4 position also offers a site for potential further modification, although this is synthetically more challenging. The development of orthogonally protected derivatives of substituted glutamic acids is crucial for enabling selective derivatization at different positions of the molecule. nih.gov
Advanced Analytical Characterization Techniques in Research of 4 Methylglutamic Acid
Spectroscopic Methodologies for Structural and Conformational Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of (4R)-4-Methyl-D-glutamic acid at an atomic level. These methods provide detailed information about the connectivity of atoms and their three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide critical data on the chemical environment of each atom within the molecule.
In a ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton are observed. The chemical shift (δ) of these signals, their integration (area under the peak), and their splitting patterns (multiplicity) allow for the assignment of protons to specific positions in the molecule. The methyl group protons at the C4 position would typically appear as a doublet, integrating to three protons. The protons on the glutamic acid backbone (at C2, C3, and C4) would exhibit more complex splitting patterns due to coupling with adjacent protons.
¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton. Each unique carbon atom gives a distinct signal. For this compound, six signals would be expected: one for each of the two carboxyl groups, one for the methyl group, and one for each of the three carbons in the glutamic acid chain (C2, C3, C4). The chemical shifts are indicative of the carbon's chemical environment (e.g., carboxyl carbons appear far downfield). Two-dimensional NMR techniques, such as HSQC, can be used to correlate the ¹H and ¹³C signals, confirming the connectivity of the molecule. nih.govresearchgate.net
Table 1: Representative ¹³C NMR Chemical Shifts for Glutamic Acid Backbone
| Carbon Atom | Representative Chemical Shift (δ) in ppm (in H₂O) |
| C1 (γ-COOH) | ~181 |
| C2 (α-CH) | ~55 |
| C3 (β-CH₂) | ~28 |
| C4 (γ-CH₂) | ~34 |
| C5 (δ-COOH) | ~177 |
Note: Data presented is for the parent compound, Glutamic Acid, for illustrative purposes. The presence of a methyl group at the C4 position in this compound would cause predictable shifts in the signals for C3, C4, and the C4-methyl carbon.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. wikipedia.orgnih.gov This technique is crucial for unequivocally establishing the '(4R)' stereochemistry at the C4 position and the 'D' configuration at the C2 (alpha-carbon) position of the amino acid.
The method involves irradiating a single crystal of the compound with an X-ray beam. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal lattice. For chiral molecules, the technique of anomalous dispersion (or resonant scattering) is employed. wikipedia.org By using X-ray wavelengths near the absorption edge of an atom in the crystal, differences in the diffraction intensities of Friedel pairs (reflections (h,k,l) and (-h,-k,-l)) can be measured. researchgate.net This difference allows for the unambiguous determination of the absolute spatial arrangement of the atoms, confirming the R/S and D/L assignments. wikipedia.org While obtaining a suitable single crystal can be challenging, the resulting structural data is considered the gold standard for stereochemical assignment. nih.govnih.gov
Chromatographic Separation and Purity Assessment
Chromatographic techniques are vital for separating this compound from other compounds, particularly its stereoisomers, and for assessing the purity of a sample.
Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution
Due to the presence of two chiral centers (C2 and C4), 4-methylglutamic acid can exist as four stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for resolving and quantifying these stereoisomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
Several types of CSPs are effective for separating amino acid enantiomers:
Macrocyclic Glycopeptide-Based CSPs: Phases like teicoplanin are particularly successful for resolving underivatized amino acids. They possess ionic groups and are compatible with a wide range of mobile phases.
Crown Ether-Based CSPs: These are well-suited for the separation of D- and L-amino acid enantiomers and are used in neurochemistry research. chromatographyonline.com
Polysaccharide-Based CSPs: While challenging for native amino acids due to their zwitterionic nature, these can be used, sometimes requiring derivatization of the analyte.
The choice of mobile phase, typically a mixture of an organic modifier (like methanol or acetonitrile) and an aqueous buffer, is critical for optimizing the separation. ankara.edu.tr Chiral HPLC is essential for confirming the stereoisomeric purity of a synthesized or isolated sample of this compound.
Table 2: Common Chiral Stationary Phases for Amino Acid Resolution
| CSP Type | Chiral Selector Example | Application Principle |
| Macrocyclic Glycopeptide | Teicoplanin | Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation. |
| Crown Ether | (18-crown-6)-tetracarboxylic acid | Forms diastereomeric complexes with the primary amine of the amino acid via hydrogen bonding. chromatographyonline.com |
| Polysaccharide | Cellulose or Amylose derivatives | Forms transient diastereomeric complexes based on analyte fit into chiral cavities and polar interactions. |
Anion-Exchange Chromatography for Isomer Separation
Anion-exchange chromatography (AEC) is a form of ion-exchange chromatography that separates molecules based on their net negative charge. Since this compound is an acidic amino acid with two carboxyl groups, it carries a net negative charge at neutral or alkaline pH.
In AEC, a positively charged stationary phase (anion exchanger) is used. When a sample is loaded onto the column, the negatively charged amino acid binds to the stationary phase. Elution is achieved by increasing the concentration of a competing anion (e.g., chloride or hydroxide) in the mobile phase, which displaces the analyte from the column. nih.govresearchgate.net
This technique is particularly useful for separating acidic amino acids from neutral and basic amino acids. nih.gov While AEC itself does not typically resolve enantiomers, it is an effective method for purification and isolation of 4-methylglutamic acid from complex mixtures like protein hydrolysates. nih.govresearchgate.net
Mass Spectrometry for Molecular Characterization (e.g., ESI-HRMS, LCMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is used to determine the precise molecular weight of this compound. The high accuracy of this technique allows for the calculation of a unique elemental formula, which serves as strong evidence for the compound's identity.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of MS. nih.govresearchgate.net This is particularly valuable for analyzing complex mixtures. For instance, an LC-MS system can separate the stereoisomers of 4-methylglutamic acid using a chiral column, and the mass spectrometer can then confirm the identity and quantify each eluting isomer. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion of this compound. The resulting fragmentation pattern provides a structural fingerprint that can be used for definitive identification and to distinguish it from isobaric compounds. nih.govnih.gov
Biochemical Pathways and Enzymatic Interactions of 4 Methylglutamic Acid
Biosynthesis Pathways and Precursors
The biosynthesis of (4R)-4-Methyl-D-glutamic acid is not as straightforward as the primary amino acids. Its formation often occurs within the context of secondary metabolite biosynthesis, where dedicated enzymatic machinery modifies common precursors.
The introduction of a methyl group at the C4 position of the glutamate (B1630785) skeleton is a key biosynthetic step. While direct methylation of a glutamate precursor at C4 is not a widely characterized mechanism, insights can be drawn from analogous biosynthetic pathways. In many organisms, the biosynthesis of methylated compounds involves S-adenosyl-L-methionine (SAM)-dependent methyltransferases. However, for 4-methylglutamic acid, the methyl group often originates from the carbon skeleton of a different amino acid precursor, which then undergoes rearrangement and oxidation to yield the final structure.
This compound is structurally related to L-glutamic acid, a central amino acid in the α-ketoglutarate family. wikipedia.orgproteopedia.org The biosynthesis of the amino acids in this family, which includes glutamate, glutamine, proline, and arginine, begins with α-ketoglutarate, an intermediate of the citric acid cycle. wikipedia.orgproteopedia.org
The foundational step in this pathway is the reductive amination of α-ketoglutarate to form L-glutamate. youtube.com This reaction is primarily catalyzed by glutamate dehydrogenase. youtube.comagriculturejournals.cz Subsequently, L-glutamate can serve as a precursor for the other amino acids in this family through various enzymatic modifications. agriculturejournals.cz For instance, glutamine is synthesized from glutamate by the action of glutamine synthetase. youtube.com Proline and arginine are also derived from glutamate through multi-step enzymatic pathways. wikipedia.org
The carbon backbone of 4-methylglutamic acid is derived from these fundamental metabolic intermediates, although the introduction of the methyl group involves specialized enzymatic pathways not part of the primary amino acid biosynthesis.
Table 1: Key Precursors in the α-Ketoglutarate Family Amino Acid Biosynthesis
| Precursor | Resulting Amino Acid(s) | Key Enzyme(s) |
| α-Ketoglutarate | Glutamate | Glutamate Dehydrogenase youtube.comagriculturejournals.cz |
| Glutamate | Glutamine, Proline, Arginine | Glutamine Synthetase, Pyrroline-5-carboxylate synthetase, etc. wikipedia.orgyoutube.com |
Significant understanding of 4-methylglutamic acid biosynthesis comes from studying the production of natural products like the anti-tuberculosis agent griselimycin (B1672148). nih.govrsc.org Griselimycins are depsidecapeptides that contain up to three (2S,4R)-4-methyl-proline residues, for which 4-methylglutamic acid is a key intermediate. nih.govrsc.org
The biosynthesis of the (2S,4R)-4-methyl-proline units in griselimycin begins not with glutamate, but with the amino acid L-leucine. nih.govresearchgate.net A series of enzymatic reactions transforms L-leucine into the methylated proline residue. researchgate.net
The key steps in this pathway are:
Hydroxylation: The enzyme GriE, a Fe(II)/α-ketoglutarate-dependent hydroxylase, catalyzes the hydroxylation of L-leucine at its C5 position. nih.gov
Oxidation: The resulting 5-hydroxyleucine is then oxidized by a dehydrogenase, GriF, to form 4-methylglutamate-5-semialdehyde. nih.govrsc.org
Cyclization and Reduction: This semialdehyde intermediate undergoes spontaneous cyclization to 3-methyl-Δ¹-pyrroline-5-carboxylic acid, which is subsequently reduced by the enzyme GriH to yield (2S,4R)-4-methyl-proline. nih.govrsc.org
This pathway demonstrates that the carbon skeleton, including the C4 methyl group of the eventual proline residue (and its glutamate-semialdehyde precursor), originates from L-leucine.
Table 2: Enzymes Involved in (2S,4R)-4-Methyl-proline Biosynthesis in Griselimycin Production
| Enzyme | Function | Substrate | Product |
| GriE | Hydroxylation | L-leucine | 5-hydroxyleucine nih.gov |
| GriF | Oxidation | 5-hydroxyleucine | 4-methylglutamate-5-semialdehyde nih.govrsc.org |
| GriH | Reduction | 3-methyl-Δ¹-pyrroline-5-carboxylic acid | (2S,4R)-4-methyl-proline nih.govrsc.org |
Enzymatic Metabolism and Biotransformations
The structural similarity of 4-methylglutamic acid to glutamate suggests potential interactions with enzymes that utilize glutamate as a substrate.
Aminotransferases: These enzymes, also known as transaminases, are crucial for amino acid metabolism, catalyzing the transfer of an amino group from an amino acid to an α-keto acid. proteopedia.orgyoutube.com Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key enzymes in this class that utilize glutamate. nih.govnih.gov While specific studies on the interaction of this compound with these enzymes are not extensively detailed in the provided search results, the presence of the methyl group at the C4 position could influence its binding and reactivity as a substrate or inhibitor. It is plausible that the methyl group could sterically hinder the binding of the molecule to the active site of these enzymes or alter the electronic properties of the molecule, affecting its reactivity.
Glutamate Dehydrogenase (GDH): This enzyme catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia. nih.govwikipedia.org It plays a vital role in nitrogen and glutamate metabolism. nih.govwikipedia.org The specificity of GDH for its substrate is not absolute, and it can act on other amino acids, albeit with lower efficiency. The methyl group at the C4 position of 4-methylglutamic acid could potentially affect its interaction with GDH. Depending on the specific isoform of the enzyme and the stereochemistry of the substrate, 4-methylglutamic acid might act as a weak substrate, an inhibitor, or not interact with the enzyme at all.
While information on γ-elimination reactions specifically involving 4-methylglutamic acid is scarce in the provided results, this type of reaction is a known enzymatic transformation for substituted amino acids. Gamma-elimination reactions involve the removal of substituents from the γ-carbon of an amino acid, often leading to the formation of a double bond. Enzymes capable of catalyzing such reactions could potentially act on 4-methylglutamic acid or its analogues, leading to the formation of novel products. The study of such reactions could reveal new metabolic pathways and enzymatic capabilities.
Role in Microbial Biochemistry and Metabolism of this compound
While direct and extensive research on the specific biochemical pathways and enzymatic interactions of this compound in microorganisms is limited, its structural similarity to D-glutamic acid allows for informed hypotheses regarding its potential roles. The metabolism of D-amino acids, particularly D-glutamate, is crucial for bacterial survival and physiology, primarily in the context of cell wall biosynthesis.
Peptidoglycan Biosynthesis and Modification
D-glutamic acid is an essential building block of peptidoglycan, the rigid macromolecule that constitutes the bacterial cell wall. ebi.ac.uk The synthesis of D-glutamate from L-glutamate is catalyzed by the enzyme glutamate racemase (MurI), a key enzyme in the peptidoglycan biosynthesis pathway. ebi.ac.uknih.gov The incorporation of D-amino acids like D-glutamate into the peptide side chains of peptidoglycan provides resistance against degradation by most proteases, which are typically specific for L-amino acids. frontiersin.org
Given this context, this compound could potentially interact with this pathway in several ways:
As an alternative substrate: It is plausible that in some microorganisms, glutamate racemase or other enzymes in the peptidoglycan pathway could recognize and process this compound, leading to its incorporation into the cell wall. This would result in a modified peptidoglycan structure, which could alter the cell's physical properties and its interactions with the environment.
As an inhibitor: The structural similarity to D-glutamate also suggests that this compound could act as a competitive inhibitor of enzymes like glutamate racemase. nih.gov Synthetic 4-substituted D-glutamic acid analogues have been shown to be potent inhibitors of this enzyme, demonstrating that modifications at the 4-position can significantly impact enzymatic activity. nih.gov Inhibition of glutamate racemase would disrupt peptidoglycan synthesis, leading to antibacterial effects.
Table 1: Key Enzymes in D-Glutamate Metabolism and Their Potential Interaction with this compound
| Enzyme | Function in Microbial Metabolism | Potential Interaction with this compound | References |
| Glutamate Racemase (MurI) | Catalyzes the reversible conversion of L-glutamate to D-glutamate, providing the essential D-glutamate for peptidoglycan synthesis. | Could potentially act as a substrate, leading to the formation of (4R)-4-Methyl-L-glutamic acid, or as a competitive inhibitor, disrupting cell wall formation. | ebi.ac.uknih.gov |
| D-glutamate-adding enzyme (MurD) | Catalyzes the addition of D-glutamate to the UDP-N-acetylmuramyl-L-alanine precursor in the cytoplasm, a critical step in peptidoglycan synthesis. | May recognize this compound as a substrate, leading to its incorporation into the peptidoglycan precursor, or it could act as an inhibitor of the enzyme. | nih.gov |
Role in Secondary Metabolite Synthesis
Actinomycetes, a group of bacteria known for their prolific production of secondary metabolites, including many antibiotics, often incorporate unusual amino acids into these complex molecules. researchgate.net The biosynthesis of these non-standard amino acids often involves modifications of primary metabolic intermediates. For instance, the lipopeptide antibiotic friulimicin, produced by Actinoplanes friuliensis, contains methylaspartate, which is synthesized via a glutamate mutase. nih.gov
It is conceivable that this compound could serve as a precursor or a direct building block in the non-ribosomal peptide synthesis of such secondary metabolites in certain microorganisms. The methylation of amino acids is a known biochemical reaction in bacteria. hmdb.ca The presence of a methyl group could confer specific properties to the final product, such as increased stability or altered biological activity.
Research Findings on Related Compounds
While direct studies on the microbial metabolism of this compound are scarce, research on related molecules provides valuable insights:
Glutamate Mutase: The discovery of glutamate mutase in the biosynthesis of the antibiotic friulimicin highlights the enzymatic machinery present in Actinomycetes for modifying glutamate. nih.gov This enzyme catalyzes the rearrangement of the glutamate carbon skeleton to form methylaspartate, demonstrating the capability of these organisms to synthesize methylated amino acid derivatives. nih.gov
Inhibition of Glutamate Racemase: A study on 4-substituted D-glutamic acid analogues revealed that these compounds are potent inhibitors of the glutamate racemase (MurI) enzyme and exhibit antibacterial activity. nih.gov Specifically, optically pure 4-substituted D-glutamic acid analogues with a (2R,4S) stereochemistry were found to be effective, which corresponds to the stereochemistry of the compound . nih.gov This finding strongly suggests that the 4-position of D-glutamate is a critical site for interaction with the active site of glutamate racemase.
Table 2: Research Findings on Glutamate Modification and Analogue Activity in Microorganisms
| Research Area | Key Findings | Implication for this compound | References |
| Glutamate Mutase in Antibiotic Biosynthesis | The enzyme glutamate mutase is involved in the synthesis of methylaspartate, a component of the antibiotic friulimicin in Actinoplanes friuliensis. | Demonstrates the existence of enzymatic pathways in bacteria for the methylation of glutamate-related compounds, suggesting a potential biosynthetic route for 4-methyl-D-glutamic acid. | nih.gov |
| Inhibition of Glutamate Racemase by Analogues | Synthetic 4-substituted D-glutamic acid analogues with (2R,4S) stereochemistry are potent inhibitors of glutamate racemase and show antibacterial activity. | Indicates that this compound is likely to interact with the active site of glutamate racemase and could potentially function as a regulator or inhibitor of peptidoglycan synthesis. | nih.gov |
Molecular Pharmacology and Receptor Interaction Mechanisms
Ligand Binding Specificity and Affinity Profiles
The defining characteristic of (4R)-4-Methyl-D-glutamic acid in molecular pharmacology is its pronounced selectivity and high affinity for a specific class of ionotropic glutamate (B1630785) receptors.
Selective Agonism at Kainate Receptors (e.g., GluK1, GluK5, GluR6 Subunits)
This compound, also known as SYM 2081, demonstrates marked selectivity for kainate receptors over other ionotropic glutamate receptors. nih.gov The introduction of a methyl group at the 4-position of glutamic acid is crucial for this selectivity. nih.gov Among the stereoisomers of 4-methylglutamic acid, the (2S,4R)-isomer exhibits a potency in inhibiting [3H]kainic acid binding that is comparable to kainic acid itself. nih.gov
Specifically, its affinity for both wild-type kainate receptors from rat forebrain and recombinant GluR6 (now known as GRIK2) receptors is high, with IC50 values of approximately 32 nM and 19 nM, respectively. nih.gov This is comparable to the affinity of kainic acid, which has IC50 values of approximately 13 nM and 28 nM for the same receptors. nih.gov Kainate receptors are composed of five different subunits: GluK1-5 (formerly GluR5-7, KA1, and KA2). wikipedia.orgtocris.com GluK1-3 can form functional channels as homomers or heteromers, while GluK4 and GluK5 require assembly with one of the GluK1-3 subunits to form functional receptors. wikipedia.orgnih.gov The high affinity of this compound for GluR6-containing receptors underscores its significance as a selective agonist at this subunit. nih.gov
Mechanism of Action at Ionotropic Glutamate Receptors
Ionotropic glutamate receptors are ligand-gated ion channels that mediate the majority of excitatory neurotransmission in the central nervous system. wikipedia.org These receptors are tetrameric structures composed of four subunits. wikipedia.orgnih.gov
The mechanism of action of this compound at kainate receptors is that of a potent agonist. nih.gov At higher concentrations (EC50 of approximately 1 µM), it elicits rapidly desensitizing inward currents in cells expressing GluR6 receptors, similar to the action of kainate itself. nih.gov An interesting aspect of its action is that pre-exposure of these cells to low concentrations (30-300 nM) of the compound leads to a reversible blockade of the currents produced by a subsequent application of kainate. nih.gov This effect is attributed to agonist-induced desensitization, a process where the receptor becomes unresponsive to further stimulation by an agonist. nih.gov This hypothesis is supported by the observation that treatment with concanavalin (B7782731) A, which prevents desensitization, abolishes this blocking effect and reveals non-desensitizing currents induced by this compound alone. nih.gov
Modulation of Excitatory Amino Acid Transporters (EAATs)
Excitatory amino acid transporters (EAATs) are crucial for maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity and regulating synaptic transmission. mdpi.comwikipedia.org These transporters are part of the solute carrier 1 (SLC1) family. nih.gov
The (2S,4R) isomer of 4-methylglutamate has been shown to have an affinity for glial EAATs. nih.gov Specifically, radiolabeled (2S,4R)-4-methylglutamate demonstrates low-affinity binding to EAAT1 and EAAT2 in rat brain homogenates, with a dissociation constant (Kd) of approximately 6.0 µM. nih.gov In cultured murine astrocytes, which predominantly express EAAT1, 3H-4-methylglutamate binds to a single site with a Kd of 6.0 +/- 1.5 µM. nih.gov This binding is sodium-dependent and is inhibited by compounds known to act at EAATs, such as L-glutamate and D-aspartate. nih.gov Furthermore, L-serine-O-sulphate, which has a preference for EAAT1, fully displaces the binding of 3H-4-methylglutamate. nih.gov In contrast, inhibitors with a preferential affinity for EAAT2, such as dihydrokainate and kainate, are not effective at displacing its binding. nih.gov
(2S,4R)-4-methylglutamate is also transported into astrocytes via a sodium- and temperature-sensitive process, exhibiting an EAAT1-like pharmacological profile. nih.gov This confirms that this isomer is a substrate for EAAT1. nih.gov
Structure-Activity Relationship (SAR) Studies of 4-Methylglutamic Acid Isomers
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. drugdesign.org For 4-methylglutamic acid, the stereochemistry of the molecule is a critical determinant of its pharmacological activity, particularly its selectivity for kainate receptors. nih.gov
Computational and Theoretical Studies of 4r 4 Methyl D Glutamic Acid
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is crucial for understanding how a molecule's three-dimensional shape influences its biological activity. For flexible molecules like 4-methylglutamic acid, which can adopt numerous shapes or "conformations," identifying the most stable or biologically active conformation is key. Molecular dynamics (MD) simulations, a computational method that models the physical movements of atoms and molecules over time, are frequently employed for this purpose.
Studies on the potent kainate receptor agonist (2S,4R)-4-methylglutamic acid (SYM 2081) have utilized a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling to probe its conformational preferences. These investigations focus on key dihedral angles and the distances between the charged functional groups, which are critical for receptor binding. The primary torsion angles, χ¹ and χ², define the molecule's backbone shape, while the distances between the amino and carboxyl groups dictate how the molecule fits into a receptor's binding pocket.
MD simulations in a simulated aqueous environment (D₂O) help to identify the most populated conformational families. These studies suggest that factors like internal hydrogen bonding, steric hindrance from the methyl group, and electrostatic interactions stabilize specific conformations. By analyzing these stable conformations, researchers can build a pharmacophore model that explains why this particular isomer is so effective at its target receptor.
| Parameter | Description | Significance in Analysis |
| χ¹ Torsion Angle | Defines the rotation around the C2-C3 bond (α-CO₂⁻–C(2)–C(3)–C(4)). | Determines the relative orientation of the alpha-carboxyl and the rest of the carbon chain. |
| χ² Torsion Angle | Defines the rotation around the C3-C4 bond (⁺N–C(2)–C(3)–C(4)–γ-CO₂⁻). | Influences the position of the gamma-carboxyl group, which is crucial for receptor interaction. |
| d1 Distance | The distance between the nitrogen atom (α-N⁺) and the gamma-carboxyl group (γ-CO₂⁻). | A key parameter for fitting into the glutamate (B1630785) receptor binding site. |
| d2 Distance | The distance between the alpha-carboxyl (α-CO₂⁻) and gamma-carboxyl (γ-CO₂⁻) groups. | Another critical distance that defines the molecule's overall shape for receptor recognition. |
Molecular Docking for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor) to form a stable complex. This method is instrumental in predicting the binding affinity and mode of interaction between a drug candidate and its protein target.
For the 4-methylglutamic acid family, docking studies are essential for understanding their interactions with various glutamate receptor subtypes, particularly the kainate receptors for which the (2S,4R) isomer, SYM 2081, shows high affinity and selectivity. nih.gov In a typical docking protocol, the three-dimensional structures of the ligand's low-energy conformers (obtained from conformational analysis) are placed into the binding site of the receptor, which is often derived from X-ray crystallography or cryo-electron microscopy data. The program then calculates the most stable binding poses, ranked by a scoring function that estimates the binding free energy.
These simulations can reveal specific molecular interactions, such as hydrogen bonds and electrostatic interactions between the ligand's amino and carboxyl groups and the amino acid residues within the receptor's binding site. For example, docking would be used to model how (4R)-4-Methyl-D-glutamic acid interacts with key residues in kainate receptors like GluK1, GluK2 (formerly GluR6), and GluK3. nih.govchemrxiv.org By comparing the docking scores and interaction patterns of different stereoisomers, researchers can hypothesize why one may be a more potent or selective agonist than another.
| Receptor Target | Key Interacting Residues (Hypothetical) | Type of Interaction Predicted |
| Kainate Receptor (e.g., GluK1) | Arginine, Threonine, Serine | Hydrogen bonding, Salt bridges |
| Kainate Receptor (e.g., GluK2) | Proline, Threonine, Serine | Hydrogen bonding, van der Waals |
| AMPA Receptor | Different set of residues | Weaker interactions, Steric clashes |
| NMDA Receptor | Different set of residues | Weaker interactions, Steric clashes |
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations, based on the principles of quantum physics, provide a highly detailed description of the electronic structure of a molecule. These methods can compute a wide range of molecular properties that are not accessible through classical molecular mechanics methods like those used in MD simulations and docking.
For a molecule like this compound, QM methods such as Density Functional Theory (DFT) can be used to accurately calculate its geometry, vibrational frequencies, and electronic properties. Key outputs include the molecular electrostatic potential (MEP), which shows the charge distribution on the molecule's surface, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The MEP is invaluable for understanding non-covalent interactions, predicting where the molecule is likely to form hydrogen bonds or have favorable electrostatic interactions with a receptor. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. These detailed electronic insights complement the findings from conformational analysis and docking, providing a more complete picture of the molecule's behavior and its ability to interact with biological targets.
| Calculated Property | Description | Significance for Drug Design |
| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution around the molecule. | Identifies positive and negative regions, predicting sites for electrostatic and hydrogen bond interactions with the receptor. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons in a reaction. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons in a reaction. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |
Computational Approaches to Understanding Receptor Selectivity
One of the most significant challenges in pharmacology is designing drugs that bind selectively to a specific receptor subtype, thereby minimizing off-target effects. Computational approaches are indispensable for understanding the molecular basis of this selectivity. The stereoisomers of 4-methylglutamic acid provide a classic case study, as their affinity and efficacy vary dramatically across different ionotropic glutamate receptors.
The (2S,4R) isomer, SYM 2081, is a potent agonist that is highly selective for kainate receptors over AMPA and NMDA receptors. nih.gov In contrast, the (2S,4S) isomer is approximately 1000-fold less potent at kainate receptors. nih.gov Computational studies can explain this remarkable selectivity by combining conformational analysis and molecular docking.
By modeling how the different isomers fit into the binding sites of kainate, AMPA, and NMDA receptors, researchers can identify the structural features responsible for selective binding. The precise orientation of the methyl group at the 4-position in the (4R) configuration appears to be critical. Computational models can demonstrate that this configuration allows the molecule to adopt a conformation that fits snugly within the kainate receptor's binding pocket, maximizing favorable interactions. Conversely, the models can show that the methyl group in other isomers causes a steric clash or forces the molecule into a conformation that prevents optimal binding to the kainate receptor, or that does not fit well within the differently shaped binding sites of AMPA or NMDA receptors. This structure-based understanding is fundamental to designing new ligands with even greater selectivity.
| Compound Isomer | Kainate Receptor Potency (IC₅₀ or EC₅₀) | AMPA/NMDA Receptor Selectivity | Probable Computational Explanation |
| (2S,4R)-4-Methylglutamic acid (SYM 2081) | High (nM to low µM range) nih.govnih.gov | High (~800-fold vs. AMPA, ~200-fold vs. NMDA) nih.gov | Optimal conformational fit and favorable interactions in the kainate receptor binding site. |
| (2R,4R)-4-Methylglutamic acid | Moderate (~20-fold less potent than 2S,4R) nih.gov | Lower | Sub-optimal fit due to stereochemistry at the alpha-carbon. |
| (2S,4S)-4-Methylglutamic acid | Low (~1000-fold less potent than 2S,4R) nih.gov | Low | Steric hindrance from the methyl group in the (4S) position prevents proper binding. |
Applications As a Biochemical Probe and Research Tool
Elucidation of Glutamate (B1630785) Receptor Subtype Functionality
The precise differentiation of glutamate receptor subtype functions is a significant challenge due to the structural similarities of their endogenous ligand, L-glutamate. (2S,4R)-4-Methyl-D-glutamic acid has proven to be a powerful tool in this context, primarily due to its high selectivity for a specific class of ionotropic glutamate receptors. nih.gov
Research has demonstrated that the introduction of a methyl group at the 4-position of glutamic acid confers selectivity for kainate receptors over other ionotropic glutamate receptors like N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov The (2S,4R)-isomer, in particular, exhibits a high affinity for kainate receptors, with a potency comparable to that of kainic acid itself. nih.gov This selectivity allows researchers to specifically activate and study the physiological and pathological roles of kainate receptors in the central nervous system.
For instance, studies have shown that (2S,4R)-4-methylglutamic acid is a potent inhibitor of [3H]kainic acid binding to both native kainate receptors in rat forebrain and recombinant GluR6 kainate receptors. nih.gov Its potency is significantly lower at AMPA and NMDA receptors, highlighting its utility in isolating kainate receptor-mediated effects. nih.gov In functional assays, this compound elicits kainate-like currents in cells expressing GluR6 receptors and can block kainate-induced currents through agonist-induced desensitization. nih.gov
The distinct pharmacological profiles of the different stereoisomers of 4-methylglutamic acid further underscore their utility. While the (2S,4R)-isomer is selective for kainate receptors, the (2S,4S)-isomer shows selectivity for metabotropic glutamate receptors (mGluRs), specifically subtypes mGluR1α and mGluR2. nih.gov This stereospecificity provides researchers with a toolkit to dissect the individual contributions of these receptor subtypes to neuronal function.
| Compound | Receptor Target | Activity | Reference |
|---|---|---|---|
| (2S,4R)-4-Methyl-D-glutamic acid (SYM 2081) | Kainate Receptors (e.g., GluR6) | Selective Agonist | nih.gov |
| (2S,4R)-4-Methyl-D-glutamic acid (SYM 2081) | AMPA Receptors | Low Potency | nih.gov |
| (2S,4R)-4-Methyl-D-glutamic acid (SYM 2081) | NMDA Receptors | Low Potency | nih.gov |
| (2S,4S)-4-Methylglutamic acid | Metabotropic Glutamate Receptors (mGluR1α, mGluR2) | Selective | nih.gov |
Utility in Studying Glutamatergic Neurotransmission Pathways
The selective activation of specific receptor subtypes is crucial for mapping and understanding the complex network of glutamatergic neurotransmission pathways. The selectivity of (2S,4R)-4-Methyl-D-glutamic acid for kainate receptors makes it an invaluable tool for investigating the specific roles of these receptors in synaptic transmission and plasticity.
By using this compound, researchers can selectively stimulate kainate receptors and observe the downstream effects on neuronal firing, neurotransmitter release, and synaptic strength. This allows for the functional mapping of circuits where kainate receptors are the primary mediators of glutamatergic signaling. For example, the application of (2S,4R)-4-Methyl-D-glutamic acid in brain slice preparations can help to identify the specific pre- and postsynaptic actions of kainate receptors in different neuronal populations.
Probes for Investigating Amino Acid Transport Systems
Beyond its utility at glutamate receptors, derivatives of (4R)-4-Methyl-D-glutamic acid have been developed as probes for studying amino acid transport systems, which are critical for maintaining glutamate homeostasis in the brain.
A radiolabeled version of (2S,4R)-4-methylglutamate, 3H-4-methylglutamate, has been instrumental in characterizing glutamate transporters. nih.gov Studies have shown that this compound is a substrate for the excitatory amino acid transporter 1 (EAAT1), a glial glutamate transporter. nih.gov This has enabled the development of binding assays to study the properties and regulation of EAAT1 in various preparations, including cultured astrocytes. nih.gov The pharmacological profile of 3H-4-methylglutamate binding and transport is consistent with that of EAAT1, showing sodium-dependency and inhibition by known EAAT1 ligands. nih.gov
Furthermore, a fluorinated analog, 18F-(2S,4R)4-fluoroglutamic acid, has been shown to be transported by the cystine/glutamate antiporter, system Xc-. snmjournals.org This transporter plays a crucial role in cellular antioxidant defense by mediating the uptake of cystine in exchange for intracellular glutamate. The use of labeled analogs of this compound allows for the in vitro and in vivo investigation of the activity and regulation of these important amino acid transport systems. snmjournals.org
| Compound Derivative | Transporter Target | Application | Reference |
|---|---|---|---|
| 3H-4-methylglutamate | Excitatory Amino Acid Transporter 1 (EAAT1) | Binding and transport assays to characterize EAAT1 function. | nih.gov |
| 18F-(2S,4R)4-fluoroglutamic acid | System Xc- (SLC7A11) | Probe for studying the activity of the cystine/glutamate antiporter. | snmjournals.org |
Q & A
Q. How can researchers verify the enantiomeric purity of (4R)-4-Methyl-D-glutamic acid during synthesis?
Methodological Answer: Enantiomeric purity is critical for studying stereospecific interactions. Use chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cellulose-based columns) or capillary electrophoresis (CE) with cyclodextrin additives. Compare retention times or migration patterns against known standards. Validate results using polarimetry or nuclear magnetic resonance (NMR) with chiral shift reagents like europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] .
Q. What spectroscopic techniques are recommended for structural characterization of this compound?
Methodological Answer: Combine -NMR and -NMR to confirm backbone structure and methyl substitution. For stereochemical confirmation, employ X-ray crystallography (single-crystal diffraction) to resolve the (4R) configuration, as demonstrated in analogous compounds like (2S,4R)-γ-(2-Naphthylmethyl)glutamic acid . Infrared (IR) spectroscopy can validate functional groups (e.g., carboxylate and amine stretches).
Q. How can researchers assess the interaction of this compound with glutamate receptors?
Methodological Answer: Use heterologous expression systems (e.g., HEK293 cells transfected with mGluR subtypes). Measure dose-dependent activation via calcium imaging (for ionotropic receptors) or cAMP assays (for metabotropic receptors). Compare efficacy to endogenous ligands like L-glutamate. Validate selectivity using antagonists (e.g., LY341495 for mGlu2/3 receptors) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported activity data for this compound across receptor subtypes?
Methodological Answer: Conduct meta-analysis of existing data to identify variables (e.g., receptor isoform expression levels, assay conditions). Perform side-by-side experiments under standardized protocols (e.g., uniform cell lines, buffer pH). Use statistical tools like ANOVA to assess significance of discrepancies. Replicate studies with independent batches of the compound to rule out synthesis variability .
Q. How can computational modeling predict the binding affinity of this compound to novel glutamate transporters?
Methodological Answer: Employ molecular docking (e.g., AutoDock Vina) using crystal structures of homologous transporters (e.g., human EAAT1/2). Parameterize force fields for the methyl group’s steric effects. Validate predictions with free-energy perturbation (FEP) calculations or umbrella sampling. Cross-check with experimental uptake assays (e.g., radiolabeled -glutamate competition) .
Q. What experimental designs mitigate instability of this compound in aqueous solutions?
Methodological Answer: Test stability under varying pH (4–9), temperatures (4°C–37°C), and ionic strengths using accelerated degradation studies. Monitor decomposition via HPLC-MS. Optimize storage conditions (lyophilized at -80°C) and use cryoprotectants (e.g., trehalose) for long-term stability. Reference analogs like (4R)-4-Hydroxy-L-glutamic acid, which show similar hydrolytic sensitivity .
Q. How can researchers evaluate the metabolic fate of this compound in neuronal cell models?
Methodological Answer: Use -labeled or deuterated analogs for tracer studies. Analyze metabolites via LC-MS/MS in conjunction with isotopologue profiling. Inhibit specific pathways (e.g., transaminases with aminooxyacetate) to identify degradation routes. Compare to D-glutamate metabolism in astrocytes .
Data Management & Reproducibility
Q. What practices ensure reproducibility in synthesizing this compound?
Methodological Answer: Document synthetic protocols in electronic lab notebooks (ELNs) with step-by-step annotations (e.g., Chemotion ELN). Publish detailed spectral data (NMR, HRMS) in supplementary materials. Use Reaxys or SciFinder to verify novelty and cite prior synthetic routes for related compounds (e.g., (4R)-4-Cyclohexylmethyl-D-glutamic acid) .
Q. How should researchers address conflicting crystallography data for this compound derivatives?
Methodological Answer: Re-refine raw diffraction data using software like SHELXL. Check for twinning or disorder in the crystal lattice. Validate hydrogen bonding networks against established databases (e.g., Cambridge Structural Database). Cross-validate with NMR-derived NOE (nuclear Overhauser effect) data .
Q. What FAIR (Findable, Accessible, Interoperable, Reusable) principles apply to this compound research data?
Methodological Answer: Deposit raw data (spectra, crystallography files) in repositories like RADAR4Chem or nmrXiv. Use standardized metadata (e.g., DOI, IUPAC nomenclature). Adopt machine-readable formats (e.g., .cif for crystallography) and link to publications via ORCID .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
